CID 23264667

Description

(No data available in the evidence.)

- IUPAC Name: [Unknown; requires PubChem lookup].

- Molecular Formula: [Not provided].

- Key Properties: [No physicochemical data (e.g., solubility, logP) or spectral signatures (e.g., MS, NMR) in , or 16].

- Reported Applications: [No pharmacological or industrial uses described in the evidence].

Properties

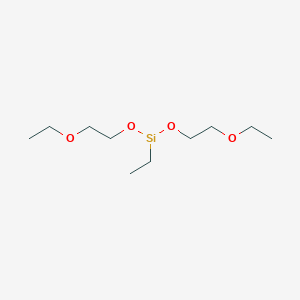

Molecular Formula |

C10H23O4Si |

|---|---|

Molecular Weight |

235.37 g/mol |

InChI |

InChI=1S/C10H23O4Si/c1-4-11-7-9-13-15(6-3)14-10-8-12-5-2/h4-10H2,1-3H3 |

InChI Key |

URVAAGJJXLFSDD-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCO[Si](CC)OCCOCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 23264667 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

Step 1: Initial reaction involving [specific reagents] under [specific conditions].

Step 2: Intermediate formation through [specific reaction].

Step 3: Final product obtained by [specific purification method].

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, ensuring cost-effectiveness and efficiency. Common industrial methods include:

Batch Processing: Involves producing the compound in large batches, ensuring consistency and quality.

Continuous Flow Processing: A more modern approach that allows for continuous production, reducing downtime and increasing yield.

Chemical Reactions Analysis

Types of Reactions

CID 23264667 undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form [specific products].

Reduction: Reduced by [specific reducing agents] to yield [specific products].

Substitution: Participates in substitution reactions with [specific reagents], forming [specific products].

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions, such as:

Oxidizing Agents: [List of common oxidizing agents].

Reducing Agents: [List of common reducing agents].

Reaction Conditions: Temperature, pressure, and solvent conditions optimized for each reaction type.

Major Products Formed

Scientific Research Applications

CID 23264667 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential effects on biological systems, including its interaction with specific biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of [specific industrial products], contributing to advancements in [specific industries].

Mechanism of Action

The mechanism of action of CID 23264667 involves its interaction with specific molecular targets and pathways. It exerts its effects by:

Binding to [specific receptors]: This interaction triggers a cascade of biochemical events, leading to [specific outcomes].

Modulating [specific pathways]: Influences the activity of [specific enzymes or proteins], resulting in [specific effects].

Comparison with Similar Compounds

Comparison with Similar Compounds

(No direct analogs identified in the evidence.)

Structural Analogues

- Example Compound 1: Oscillatoxin D (CID 101283546, ) Key Differences: Unknown for CID 23264667. Oscillatoxin D is a marine-derived toxin with a polyketide backbone .

- Example Compound 2: 3-O-Caffeoyl Betulin (CID 10153267, ) Key Differences: 3-O-Caffeoyl betulin is a triterpenoid derivative with antiviral activity. Structural comparison with this compound is impossible without data.

Functional Analogues

- Example Compound: Taurocholic Acid (CID 6675, ) Functional Context: A bile acid involved in lipid metabolism. No evidence links this compound to similar pathways.

Pharmacological Profile

(No bioactivity data for this compound in the evidence.)

- Toxicity : Contrast with oscillatoxin derivatives (), which exhibit cytotoxic effects.

- Mechanism of Action: Unknown for this compound.

Data Gaps and Research Needs

Structural Clarification : this compound lacks a defined structure in the evidence (cf. , which only generalizes CID labeling in figures).

Experimental Validation: No in vitro/in vivo data (e.g., IC50, EC50) are provided (contrast with ’s emphasis on pharmacological characterization).

Analytical Data : Absence of chromatographic or spectroscopic validation (e.g., GC-MS, HPLC in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.